
ML753286
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ML753286 is an orally active and selective inhibitor of breast cancer resistance protein (BCRP), with an IC50 of 0.6 μM . It exhibits high permeability and low to medium clearance in rodent and human liver S9 fractions, and is stable in plasma across species . This compound is primarily used in scientific research to study the inhibition of BCRP, a protein associated with multidrug resistance in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ML753286 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for research purposes. The production process ensures high purity and consistency of the compound, adhering to stringent quality control measures .
化学反应分析
Types of Reactions
ML753286 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of this compound .
科学研究应用
Cancer Treatment
- Enhancing Chemotherapy Efficacy : ML753286 has been shown to improve the effectiveness of various anticancer drugs by preventing their efflux from cancer cells. In preclinical studies, it has been effective in overcoming resistance mechanisms associated with BCRP, thus making it a candidate for combination therapies with existing chemotherapeutics .
- Case Studies : In vitro studies have demonstrated that this compound can significantly increase the accumulation of drugs like mitoxantrone and doxorubicin in resistant cancer cell lines. This suggests its utility in treating cancers that exhibit BCRP-mediated drug resistance .
Drug Development
- Pharmacokinetic Studies : this compound is utilized in pharmacokinetic studies to assess the impact of BCRP inhibition on the absorption and distribution of other drugs. Its ability to enhance the bioavailability of certain compounds makes it a valuable tool in drug formulation and development .
- Case Study Example : In studies involving rodent models, this compound has shown improved pharmacokinetic profiles for co-administered drugs, indicating its potential role in optimizing drug delivery systems .
Biomarker Studies
- Riboflavin as a Biomarker : Recent research has explored the use of riboflavin levels as a biomarker for BCRP inhibition. In studies where this compound was administered, elevated plasma riboflavin concentrations were observed, supporting its role as a selective BCRP inhibitor and providing insights into potential biomarkers for assessing BCRP activity in clinical settings .
Preclinical Models
- Animal Studies : this compound has been extensively studied in preclinical animal models to evaluate its effects on drug transport dynamics and to establish its safety profile. These studies are crucial for understanding how BCRP inhibitors can be integrated into therapeutic regimens without significant adverse effects .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Cancer Treatment | Enhances efficacy of chemotherapeutics by inhibiting BCRP | Increased drug accumulation in resistant cells |
Drug Development | Improves bioavailability and pharmacokinetics of co-administered drugs | Optimized delivery systems |
Biomarker Research | Explores riboflavin levels as biomarkers for BCRP activity | Elevated riboflavin post-ML753286 administration |
Preclinical Studies | Evaluates safety and efficacy in animal models | Established safety profiles |
作用机制
ML753286 exerts its effects by selectively inhibiting the breast cancer resistance protein (BCRP). BCRP is an efflux transporter protein that pumps various drugs and metabolites out of cells, contributing to multidrug resistance in cancer cells . By inhibiting BCRP, this compound increases the intracellular concentration of chemotherapeutic agents, enhancing their efficacy . The molecular targets and pathways involved include the binding of this compound to the BCRP transporter, blocking its function and preventing drug efflux .
相似化合物的比较
Similar Compounds
(S)-ML753286: An isomer of ML753286 with similar inhibitory activity against BCRP.
(6R)-ML753286: Another isomer of this compound with comparable properties.
Uniqueness
This compound is unique due to its high selectivity and potency as a BCRP inhibitor. Its stability across species and high permeability make it a valuable tool in research . Compared to other BCRP inhibitors, this compound offers a balance of efficacy and pharmacokinetic properties, making it suitable for various experimental applications .
生物活性
ML753286 is a selective inhibitor of the Breast Cancer Resistance Protein (BCRP), which plays a critical role in the pharmacokinetics of numerous drugs and endogenous compounds. This compound has garnered attention due to its potential implications in drug interactions and its utility in understanding BCRP-mediated transport processes.
This compound operates primarily as an inhibitor of BCRP, exhibiting an IC50 value of approximately 0.6 μM . Its selectivity for BCRP over other transporters, such as P-glycoprotein (P-gp), makes it a valuable tool in pharmacological research, particularly in evaluating the role of BCRP in drug disposition and resistance mechanisms .
Pharmacokinetic Studies
Recent studies have demonstrated that this compound significantly alters the pharmacokinetics of various substrates. In a study involving cynomolgus monkeys, administration of this compound at a dose of 10 mg/kg resulted in a 1.7-fold increase in plasma riboflavin concentrations, indicating enhanced bioavailability due to BCRP inhibition . This finding underscores the compound's effectiveness in modulating transporter activity.
Table 1: Summary of Pharmacokinetic Findings with this compound
Study Subject | Dose (mg/kg) | Effect on Riboflavin Concentration | Notes |
---|---|---|---|
Cynomolgus Monkeys | 10 | 1.7-fold increase | Correlated with sulfasalazine levels |
Mice (Bcrp-/-) | Variable | Significant metabolite alterations | Over 130 metabolites affected |
Healthy Volunteers | Controlled Meals | Low variability | Evaluated over 48 hours |
Metabolomic Profiling
The metabolomic impact of this compound was assessed using knockout mouse models (Bcrp-/- and P-gp-/-). Approximately 130 metabolites were identified as significantly altered, highlighting the extensive influence of BCRP on systemic metabolism . This profiling aids in understanding how this compound can serve as a probe for evaluating BCRP activity.
Case Studies and Clinical Implications
A notable case study involved the interaction between sulfasalazine and this compound in cynomolgus monkeys. The study utilized a crossover design with a washout period to assess the pharmacokinetic interactions. Blood samples were taken at various intervals post-administration to evaluate plasma concentrations of both drugs, reinforcing the utility of this compound as a research tool in drug-drug interaction studies .
Research Findings on BCRP Activity
Research indicates that riboflavin may serve as an endogenous biomarker for assessing BCRP activity due to its significant elevation in plasma following this compound administration. This finding suggests potential applications for riboflavin monitoring in clinical settings to evaluate transporter activity and predict drug interactions .
属性
IUPAC Name |
(2S,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-10(2)7-16-18-14(13-6-5-12(26-4)8-15(13)22-18)9-17-19(24)21-11(3)20(25)23(16)17/h5-6,8,10-11,16-17,22H,7,9H2,1-4H3,(H,21,24)/t11-,16-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVXQQDQFWVCAU-MZPVMMEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(CC3=C(C2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2[C@H](CC3=C([C@@H]2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。